molecular formula C8H5BF3KS B13470609 Potassium benzo[b]thiophen-5-yltrifluoroborate CAS No. 1000160-76-8

Potassium benzo[b]thiophen-5-yltrifluoroborate

Cat. No.: B13470609
CAS No.: 1000160-76-8
M. Wt: 240.10 g/mol
InChI Key: WSKVTYLAZCHEGZ-UHFFFAOYSA-N
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Description

Potassium benzo[b]thiophen-5-yltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3KS. It is a derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound, and is used in various chemical reactions and research applications .

Chemical Reactions Analysis

Types of Reactions

Potassium benzo[b]thiophen-5-yltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium benzo[b]thiophen-5-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.

    Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which potassium benzo[b]thiophen-5-yltrifluoroborate exerts its effects involves the formation of boron-carbon bonds through coupling reactions. The trifluoroborate group acts as a stable boron source, facilitating the transfer of the boron moiety to the target molecule. This process is often catalyzed by palladium complexes, which activate the boron reagent and the organic substrate, enabling the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium benzo[b]thiophen-5-yltrifluoroborate is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent for synthesizing specific molecular structures that may not be easily accessible using other trifluoroborate derivatives .

Properties

CAS No.

1000160-76-8

Molecular Formula

C8H5BF3KS

Molecular Weight

240.10 g/mol

IUPAC Name

potassium;1-benzothiophen-5-yl(trifluoro)boranuide

InChI

InChI=1S/C8H5BF3S.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5H;/q-1;+1

InChI Key

WSKVTYLAZCHEGZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)SC=C2)(F)(F)F.[K+]

Origin of Product

United States

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